molecular formula C24H25N7O B12198719 N-(2-methoxybenzyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine

N-(2-methoxybenzyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine

Cat. No.: B12198719
M. Wt: 427.5 g/mol
InChI Key: DMKWIKCZTNAVQL-UHFFFAOYSA-N
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Description

“N-(2-methoxybenzyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine” is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Properties

Molecular Formula

C24H25N7O

Molecular Weight

427.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-(4-phenylpiperazin-1-yl)pteridin-2-amine

InChI

InChI=1S/C24H25N7O/c1-32-20-10-6-5-7-18(20)17-27-24-28-22-21(25-11-12-26-22)23(29-24)31-15-13-30(14-16-31)19-8-3-2-4-9-19/h2-12H,13-17H2,1H3,(H,26,27,28,29)

InChI Key

DMKWIKCZTNAVQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC2=NC3=NC=CN=C3C(=N2)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methoxybenzyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine” typically involves multi-step organic reactions. The starting materials may include 2-methoxybenzylamine, 4-phenylpiperazine, and pteridine derivatives. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the piperazine moiety.

    Condensation: reactions to form the pteridine ring system.

    Catalytic hydrogenation: to reduce any intermediate compounds.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Continuous flow reactors: for efficient mixing and reaction control.

    Purification techniques: such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(2-methoxybenzyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-(2-methoxybenzyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine” would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-4-(4-methylpiperazin-1-yl)pteridin-2-amine
  • N-(2-methoxybenzyl)-4-(4-ethylpiperazin-1-yl)pteridin-2-amine

Uniqueness

“N-(2-methoxybenzyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine” is unique due to the presence of the phenylpiperazine moiety, which may confer specific biological activities not seen in similar compounds. This uniqueness can be explored through comparative studies to understand its distinct properties.

Biological Activity

N-(2-methoxybenzyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine is a compound of significant interest due to its potential biological activities, particularly in the field of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pteridine core, a piperazine ring, and a methoxybenzyl moiety. Its molecular formula is C20H26N4OC_{20}H_{26}N_{4}O, and it has a molecular weight of 342.45 g/mol. The presence of the piperazine ring is notable for its role in modulating neurotransmitter systems, which is critical for its biological activity.

This compound primarily interacts with various neurotransmitter receptors, particularly the serotonin (5-HT) and dopamine receptors. Research indicates that compounds with similar structures often act as selective ligands for these receptors, influencing pathways related to mood regulation, anxiety, and psychotic disorders.

Interaction with Serotonin Receptors

Studies have demonstrated that derivatives containing the piperazine moiety exhibit high affinity for 5-HT_1A receptors. For instance, compounds structurally related to this compound have shown binding affinities in the low nanomolar range (K_i values around 1.2 nM) . This suggests that the compound could be effective in modulating serotonergic signaling pathways.

Antidepressant Effects

Research has indicated that compounds with similar structural motifs to this compound exhibit antidepressant-like effects in animal models. These effects are often attributed to their ability to enhance serotonergic neurotransmission .

Anticancer Properties

Some studies have explored the anticancer potential of related compounds. For example, modifications in the piperazine structure have been linked to increased antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess similar properties .

Case Studies and Research Findings

Several key studies highlight the biological activity of this compound:

  • Serotonin Receptor Binding Study : A study conducted on related piperazine derivatives showed significant binding affinity to 5-HT_1A receptors, indicating potential antidepressant properties .
  • Anticancer Activity : In vitro assays demonstrated that analogs of this compound exhibited cytotoxic effects against melanoma and prostate cancer cell lines, with IC_50 values in the micromolar range .
  • Behavioral Studies : Animal models treated with compounds structurally related to this compound displayed reduced anxiety-like behaviors in standard tests such as the elevated plus maze and forced swim test .

Summary Table of Biological Activities

Activity Description Reference
Serotonin Receptor Binding High affinity for 5-HT_1A receptors (K_i ~ 1.2 nM)
Antidepressant Effects Exhibited in animal models
Anticancer Activity Cytotoxic effects against cancer cell lines
Anxiolytic Effects Reduced anxiety-like behaviors in behavioral tests

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